molecular formula C7H5BrFNO3 B1519487 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene CAS No. 875664-36-1

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

Cat. No. B1519487
M. Wt: 250.02 g/mol
InChI Key: FNJMNFQCIBHJBZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a chemical compound that has recently been studied for its potential applications in the laboratory. This compound has a wide range of uses due to its unique properties, including its low toxicity and its ability to react with a variety of other compounds.

Scientific Research Applications

Synthesis of Radiopharmaceuticals

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene plays a role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in radiopharmaceuticals. This process involves a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, indicating its utility in creating diagnostic agents for medical imaging (R. Klok, P. Klein, J. Herscheid, & A. Windhorst, 2006).

Study of Ion Formation

Research has explored the formation of unusual ions from reactions involving compounds like 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. The study of the ortho-dehydrophenoxy anion, formed through reactions involving derivatives of methoxybenzene and fluorobenzene, highlights its relevance in understanding chemical reactivity and ion formation (G. Dahlke & S. Kass, 1992).

Improvements in Polymer Solar Cells

The compound has been implicated in enhancing the performance of polymer solar cells (PSCs). Specifically, its derivative, 1-Bromo-4-Nitrobenzene, was added to the active layer of PSCs, resulting in a significant improvement in power conversion efficiency. This application underscores its potential in the development of more efficient renewable energy technologies (G. Fu et al., 2015).

Electronic Structure Analysis

The electronic structures of surfaces grafted with benzene derivatives, including those related to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, have been analyzed. Studies involving ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) provide insights into the molecular orbital density and interaction effects, contributing to the understanding of material properties at the molecular level (R. Hunger et al., 2006).

Anisotropic Displacement Parameters

Research on 1-(halomethyl)-3-nitrobenzene derivatives, including those similar to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, highlights the challenges in calculating anisotropic displacement parameters. These studies are essential for accurately determining the structures of complex molecules using X-ray diffraction, indicating the compound's relevance in detailed structural analysis (Damian Mroz et al., 2020).

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJMNFQCIBHJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654736
Record name 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

CAS RN

875664-36-1
Record name 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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